6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes under moderate to good yields . Another method includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones, which proceeds under mild reaction conditions and can be executed on a gram scale .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions: Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, sodium sulfinates, and thiols . These reactions typically proceed under mild conditions and may involve the use of catalysts to enhance reaction efficiency.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological activities and chemical properties.
Scientific Research Applications
6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals, bioactive compounds, and polymer materials.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- 4H-Pyrido[1,2-a]pyrimidin-4-one
- 6,7,8,9-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Comparison: Compared to other similar compounds, 6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various biological assays, making it a valuable compound for further research and development .
Properties
CAS No. |
86927-02-8 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6,7-dihydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h1,3-5H,2,6H2 |
InChI Key |
BPWZAWOWNHVBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=CC2=O)C=C1 |
Origin of Product |
United States |
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